1-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Overview
Description
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction typically proceeds via cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Known for its unique substitution pattern and biological activities.
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with an additional methyl group, leading to different properties.
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Bromine substitution instead of chlorine, affecting its reactivity and biological activity.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Biological Activity
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 198.65 g/mol
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. This reaction forms the pyrazole ring through a condensation mechanism, which can be optimized using various catalysts to enhance yield and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their ability to inhibit kinases associated with glioblastoma. Compound 4j exhibited significant inhibitory activity against AKT2/PKBβ, a key oncogenic pathway in glioma, demonstrating low cytotoxicity towards non-cancerous cells while effectively inducing cell death in glioma models .
Compound | Activity | Target |
---|---|---|
4j | Antiglioma | AKT2/PKBβ |
Antimicrobial and Anti-inflammatory Effects
The pyrazole scaffold is well-known for its antimicrobial and anti-inflammatory activities. Research indicates that various pyrazole derivatives exhibit significant inhibition against bacterial strains such as E. coli and S. aureus. The anti-inflammatory activity has also been documented, with certain compounds demonstrating up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .
Activity Type | Effectiveness (%) | Reference |
---|---|---|
Antimicrobial | Up to 85% against E. coli | |
Anti-inflammatory | 76% TNF-α inhibition |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Kinase Inhibition : The compound inhibits key kinases involved in cancer signaling pathways, particularly those associated with glioma malignancy.
- Enzyme Interaction : It may also modulate the activity of enzymes involved in inflammatory responses and microbial resistance mechanisms.
Case Studies and Research Findings
Recent research has provided valuable insights into the biological activities of pyrazole derivatives:
- Anticancer Activity : A study demonstrated that compound 4j inhibited the formation of neurospheres in primary patient-derived glioma stem cells, suggesting potential as a novel anticancer agent .
- Anti-inflammatory Studies : Another research highlighted that certain pyrazole derivatives showed comparable anti-inflammatory effects to standard drugs like dexamethasone, indicating their therapeutic potential in treating inflammatory diseases .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUGSJQNCXAWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591673 | |
Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27301-77-5 | |
Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.